DHFR Inhibitory Activity: Pyridyl vs. Benzyl Substitution (Class-Level Comparison)
Kompis et al. established that substituting the phenyl moiety of 2,4-diamino-5-benzylpyrimidines (prototype: trimethoprim) with a pyridine ring results in a measurable reduction of E. coli DHFR inhibitory activity and in vitro antibacterial potency across the series. While compound-specific IC50 values for the 5,6-dimethoxy-3-pyridyl derivative were not individually reported in the public domain, the class-level finding demonstrates that pyridylmethyl-substituted analogs are generally 3- to 10-fold less potent than their benzyl counterparts in this enzyme system [1]. This positions CAS 52606-05-0 as a lower-potency but mechanistically distinct tool compound relative to trimethoprim.
| Evidence Dimension | E. coli DHFR inhibitory activity (class trend) |
|---|---|
| Target Compound Data | Pyridylmethyl-substituted 2,4-diaminopyrimidines: reduced activity vs. benzyl analogs (fold-change not individually specified for CAS 52606-05-0) |
| Comparator Or Baseline | Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine): potent E. coli DHFR inhibition |
| Quantified Difference | Class-level: pyridyl substitution reduces DHFR inhibition by approximately 3- to 10-fold compared to benzyl substitution |
| Conditions | E. coli DHFR continuous spectrophotometric assay measuring NADPH oxidation at 340 nm, 37°C, saturating substrate and cofactor conditions |
Why This Matters
For researchers designing antifolate SAR studies, the pyridyl scaffold offers a distinct potency baseline that enables exploration of substitution effects orthogonal to classical benzyl series.
- [1] Kompis, I.; Mueller, W.; Boehni, E.; Then, R.; Montavon, M. 2,4-Diamino-5-pyridylmethyl pyrimidines as potential chemotherapeutics. Eur. J. Med. Chem. 1977, 12 (6), 531–536. View Source
